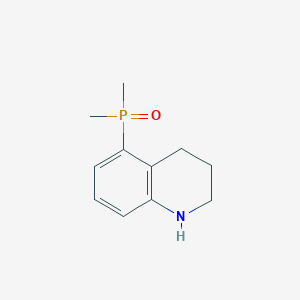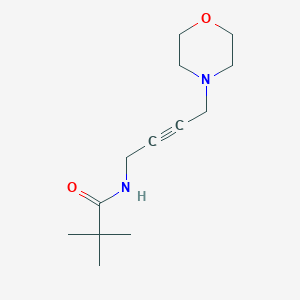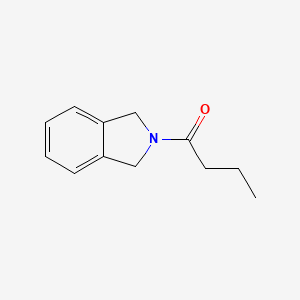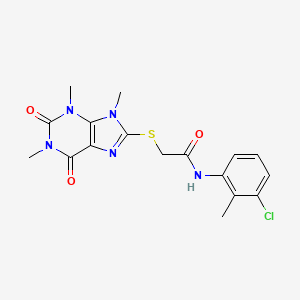
2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Acetamidophenyl)acetic acid” is a solid substance with a CAS Number of 18699-02-0 and a molecular weight of 193.2 .
Synthesis Analysis
The synthesis of related compounds such as paracetamol (acetaminophen) involves the reactivity of different carbonyl groups . For instance, the two-step synthesis of paracetamol involves the electrophilic reactivities of carbonyls .Molecular Structure Analysis
The linear formula for “2-(4-Acetamidophenyl)acetic acid” is C10H11NO3 .Chemical Reactions Analysis
The reaction network and side products of the hydrogenation of 4-nitrophenol with formic acid and elemental hydrogen followed by acetylation with acetic anhydride in a ball mill were elucidated .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. For example, “2-(4-Acetamidophenyl)acetic acid” has a linear formula of C10H11NO3 .Applications De Recherche Scientifique
Prodrug Potential and Hepatoprotective Effects
- Prodrug Applications : Certain 2-substituted thiazolidine-4-carboxylic acids have been evaluated for their protective effects against hepatotoxicity induced by acetaminophen in mice. These compounds, including variations of 2-substituted thiazolidine-4-carboxylic acids, act as prodrugs of L-cysteine. They exhibit protective effects by liberating L-cysteine in vivo through nonenzymatic ring-opening followed by solvolysis. This mechanism suggests their potential application in mitigating liver damage and enhancing detoxification processes (Nagasawa et al., 1984).
Chemical Synthesis and Structural Analysis
- Synthesis and Solution Behavior : Research into thiazolidine-2,4-dicarboxylic acids and their esters has provided insights into their synthesis, behavior in solutions, and regioselective cyclocondensation. These studies contribute to a deeper understanding of the chemical properties and potential applications of thiazolidine derivatives in various fields, including pharmaceuticals and material science (Refouvelet et al., 1994).
Anticonvulsant Activities
- Pharmacological Investigations : Certain thiazolidin-4-one derivatives have been synthesized and investigated for their anticonvulsant activities. These compounds, including 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones, have shown potential as anticonvulsant agents, suggesting their application in developing new treatments for epilepsy and related disorders (Senthilraja & Alagarsamy, 2012).
Antioxidative Properties
- Antioxidative Effects : New 2-substituted thiazolidine-4(R)-carboxylic acids, such as 2-glucosamine-TCA (GlcNH2Cys), have been synthesized and evaluated for their antioxidative properties. These compounds show promise in scavenging reactive free radicals, preventing macromolecule damage, and offering hepatoprotective effects against toxin-induced liver damage, highlighting their potential value in nutritional and medicinal applications (Yang Yan et al., 2006).
Mécanisme D'action
While the exact mechanism of action for “2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid” is not known, related compounds like acetaminophen are often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to their ability to inhibit the cyclooxygenase (COX) pathways .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-8(17)15-10-6-4-9(5-7-10)12-16-11(13(18)19)14(2,3)20-12/h4-7,11-12,16H,1-3H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHNYPDYFMVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2NC(C(S2)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one](/img/structure/B2759500.png)



![2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan](/img/structure/B2759507.png)


![2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2759513.png)

![2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2759515.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2759516.png)


